2-Bromo-4-(bromomethyl)pyridine
Overview
Description
2-Bromo-4-(bromomethyl)pyridine is an organic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, one at the second position and the other as a bromomethyl group at the fourth position. It is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Bromopyridines, in general, are known to be used as intermediates in organic synthesis .
Mode of Action
The mode of action of 2-Bromo-4-(bromomethyl)pyridine involves its use as an intermediate in various organic reactions . For instance, it can participate in Suzuki-Miyaura cross-coupling reactions , which involve the coupling of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
It’s worth noting that bromopyridines can be involved in the synthesis of various bioactive compounds .
Result of Action
The molecular and cellular effects of This compound ’s action depend on the specific reactions it is involved in. As an intermediate in organic synthesis, its effects would be seen in the final compounds it helps produce .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination of 4-methylpyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(bromomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate, are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is 2-Bromo-4-methylpyridine.
Scientific Research Applications
2-Bromo-4-(bromomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Comparison with Similar Compounds
2-Bromopyridine: Similar in structure but lacks the bromomethyl group.
4-Bromomethylpyridine: Similar but lacks the bromine atom at the second position.
2-Chloropyridine: Contains a chlorine atom instead of bromine at the second position.
Uniqueness: 2-Bromo-4-(bromomethyl)pyridine is unique due to the presence of both a bromine atom and a bromomethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJMNJBKAPIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513841 | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83004-14-2 | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83004-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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